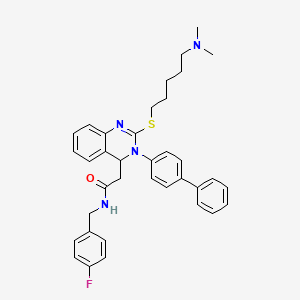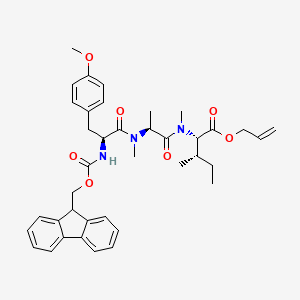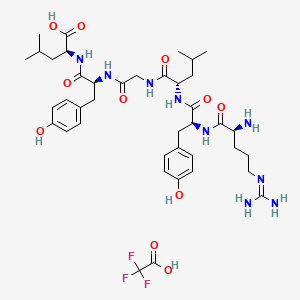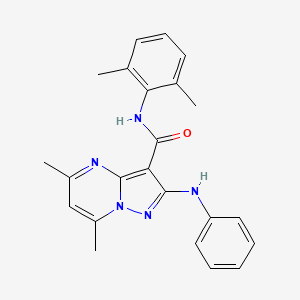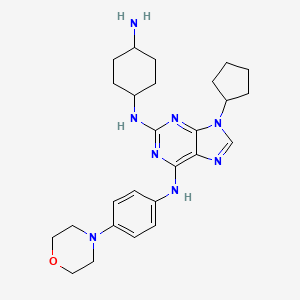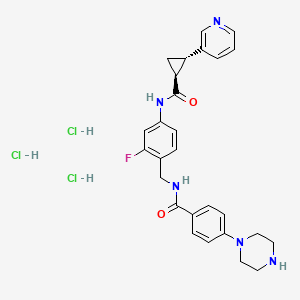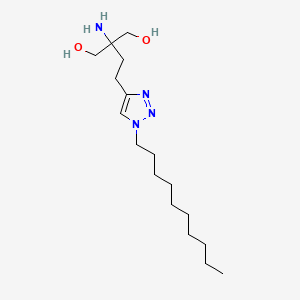
Vonifimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vonifimod is a small molecule immunomodulator developed by Nextgen Biologics Inc. It is known for its role as an antagonist of sphingosine-1-phosphate receptors (S1PRs). This compound has shown potential in treating conditions such as alopecia areata and non-alcoholic steatohepatitis .
Vorbereitungsmethoden
The synthesis of Vonifimod involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic structures .
Analyse Chemischer Reaktionen
Vonifimod undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Vonifimod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions of sphingosine-1-phosphate receptors.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential treatment for autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors.
Wirkmechanismus
Vonifimod exerts its effects by antagonizing sphingosine-1-phosphate receptors. This action disrupts the signaling pathways mediated by these receptors, leading to modulation of immune cell function and reduction of inflammation. The molecular targets include various subtypes of sphingosine-1-phosphate receptors, and the pathways involved are related to immune cell trafficking and cytokine production .
Vergleich Mit ähnlichen Verbindungen
Vonifimod is unique in its specific antagonistic action on sphingosine-1-phosphate receptors. Similar compounds include:
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator also used for multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
2118903-18-5 |
|---|---|
Molekularformel |
C17H34N4O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-amino-2-[2-(1-decyltriazol-4-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C17H34N4O2/c1-2-3-4-5-6-7-8-9-12-21-13-16(19-20-21)10-11-17(18,14-22)15-23/h13,22-23H,2-12,14-15,18H2,1H3 |
InChI-Schlüssel |
LTSWFNFQPMMTIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C=C(N=N1)CCC(CO)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


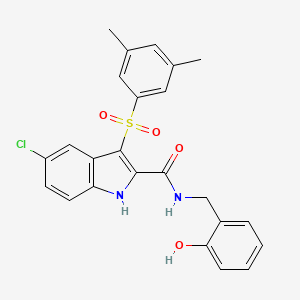
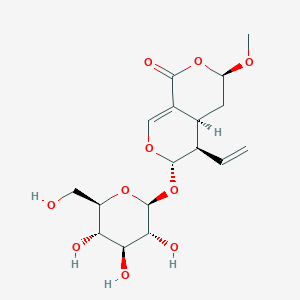
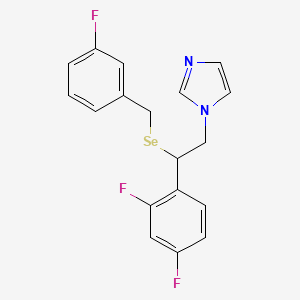
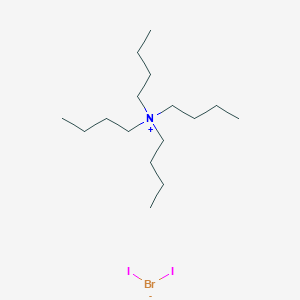
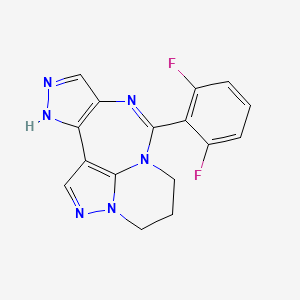
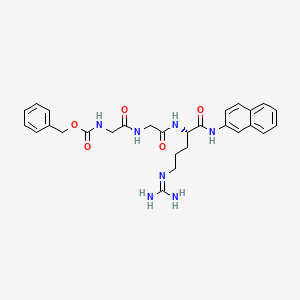
![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)
